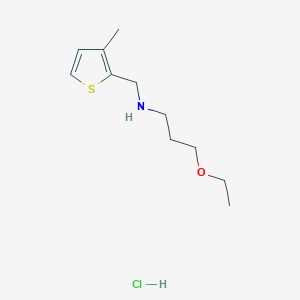
(3-Ethoxy-propyl)-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Biomarkers in Tobacco and Cancer Research
The study by Hecht (2002) discusses human urinary carcinogen metabolites as crucial biomarkers for tobacco and cancer research. Specific metabolites and compounds quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke (ETS) provide valuable information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans.
2. Parabens in Aquatic Environments
The review by Haman et al. (2015) explores the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, including compounds with phenolic hydroxyl groups, can react readily with free chlorine, yielding halogenated by-products. These by-products, more stable and persistent than the parent species, pose potential environmental and health concerns.
3. Thiophene Derivatives and Carcinogenicity
Ashby et al. (1978) study thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro. Ashby et al. (1978) synthesized and evaluated compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride for their activity profiles, which indicate potential carcinogenicity.
4. Chemical Warfare Agent Degradation
Munro et al. (1999) provide an assessment of the formation, environmental fate, and mammalian and ecotoxicity of chemical warfare (CW) agent degradation products in their study. They discuss various parent CW agents, including vesicants and nerve agents, and their degradation products of significant persistence. The study highlights the need for understanding the environmental fate and toxicity of these degradation products relevant to environmental and occupational health. Munro et al. (1999).
5. Synthetic Routes of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
Issac and Tierney (1996) discuss the synthetic routes, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The synthetic route involves the reaction of chloral with substituted anilines, yielding various intermediates and products with potential application in different fields. Issac & Tierney (1996).
Propriétés
IUPAC Name |
3-ethoxy-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS.ClH/c1-3-13-7-4-6-12-9-11-10(2)5-8-14-11;/h5,8,12H,3-4,6-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFRIICTUHWHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=C(C=CS1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


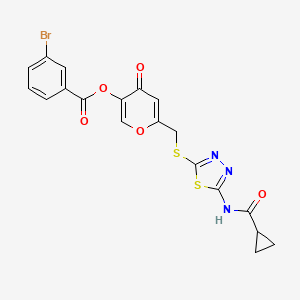
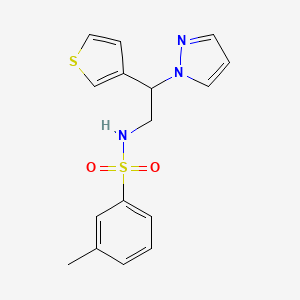

![N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2574830.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)
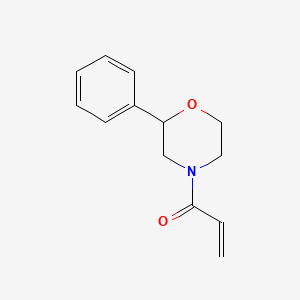
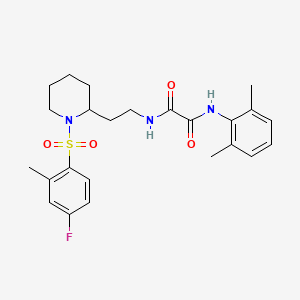
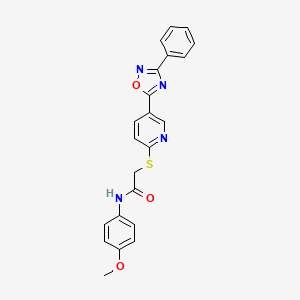
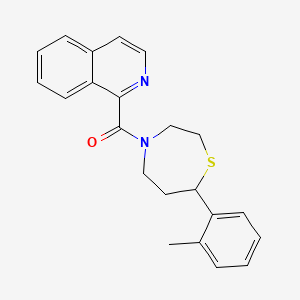

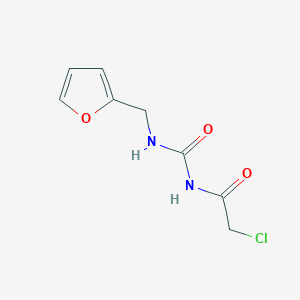
![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)
